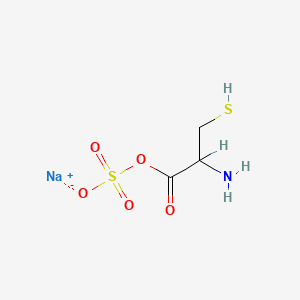
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate typically involves the reaction of 3-mercaptoalanine with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the sesquihydrate form.
化学反应分析
Types of Reactions
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the substituents involved.
科学研究应用
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in processes such as enzyme inhibition and protein folding.
相似化合物的比较
Similar Compounds
- 3-Mercaptopropionic acid
- Sodium 3-mercapto-1-propanesulfonate
- 2-Mercaptoethanesulfonic acid
Uniqueness
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is unique due to its specific structure, which includes both a thiol group and a sulfate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its sesquihydrate form also provides stability and ease of handling in various applications.
属性
CAS 编号 |
90802-19-0 |
|---|---|
分子式 |
C3H6NNaO5S2 |
分子量 |
223.2 g/mol |
IUPAC 名称 |
sodium;(2-amino-3-sulfanylpropanoyl) sulfate |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(1-10)3(5)9-11(6,7)8;/h2,10H,1,4H2,(H,6,7,8);/q;+1/p-1 |
InChI 键 |
YQPIFAOMJMXDAF-UHFFFAOYSA-M |
规范 SMILES |
C(C(C(=O)OS(=O)(=O)[O-])N)S.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


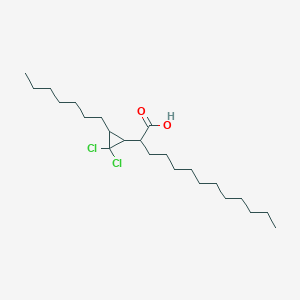

![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
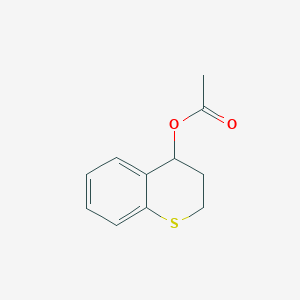
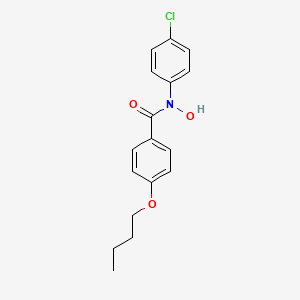
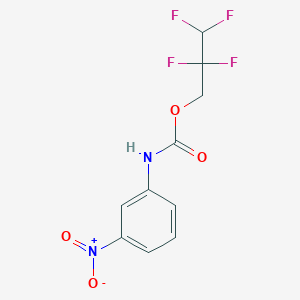
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)


